6-Ethyl-3-formylchromone
Overview
Description
Scientific Research Applications
6-Ethyl-3-formylchromone has diverse applications in scientific research, including:
Mechanism of Action
Target of Action
The primary target of 6-Ethyl-3-formylchromone is the polypeptide N-acetyl-alpha-galactosaminyltransferases (ppGalNAcTs, also abbreviated ppGaNTases) . These enzymes initiate mucin-type O-linked glycosylation, playing pivotal roles in cell-cell communication and protection of tissues .
Mode of Action
It’s known that the compound interacts with its targets, possibly influencing the process of mucin-type o-linked glycosylation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the process of mucin-type O-linked glycosylation . This process is crucial for the proper functioning of many biological systems, including immune response and cellular communication .
Result of Action
Given its target, it’s plausible that the compound could influence cell-cell communication and tissue protection processes .
Safety and Hazards
Future Directions
The future directions of 6-Ethyl-3-formylchromone research could involve understanding the selective formation of the Z-isomer of 2-alkoxy-3-enamines and its transacetalization efficiency . Additionally, the highly sensitive nature of 3-formylchromones towards variations in the substrates and solvents to form different products needs further studies .
Biochemical Analysis
Biochemical Properties
6-Ethyl-3-formylchromone plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of uridine-based libraries and other complex organic compounds . The interactions of this compound with these biomolecules are primarily based on its ability to form stable complexes and undergo regio- and stereo-selective reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular function includes modulation of enzyme activity and alteration of metabolic flux . These effects are crucial for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to target enzymes and proteins, altering their conformation and activity . This binding interaction is essential for its biochemical effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s influence on metabolic flux and metabolite levels is significant for understanding its biochemical properties and potential therapeutic applications . These interactions are essential for its role in drug discovery and development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for its activity and function within cells . Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Ethyl-3-formylchromone can be synthesized through various methods, including Pechmann condensation and Claisen rearrangement. These methods typically involve the use of ethyl acetoacetate and salicylaldehyde as starting materials, with acidic catalysts such as sulfuric acid or aluminum chloride to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-3-formylchromone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents
Major Products Formed:
Oxidation: 6-Ethyl-3-carboxychromone
Reduction: 6-Ethyl-3-hydroxychromone
Substitution: Various substituted chromones depending on the reagent used
Comparison with Similar Compounds
6-Ethyl-3-formylchromone can be compared with other chromone derivatives such as:
- 3-Formylchromone
- 6-Methyl-3-formylchromone
- 6-Chloro-3-formylchromone
Uniqueness:
- This compound : Exhibits unique biological activities, including antioxidant and enzyme inhibition properties.
- 3-Formylchromone : Primarily used as a precursor in organic synthesis .
- 6-Methyl-3-formylchromone : Known for its antimicrobial properties .
- 6-Chloro-3-formylchromone : Utilized in the synthesis of various pharmaceutical compounds .
Properties
IUPAC Name |
6-ethyl-4-oxochromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKTXKYXKJJGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C(C2=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374522 | |
Record name | 6-Ethyl-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-78-9 | |
Record name | 6-Ethyl-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Ethyl-3-formylchromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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